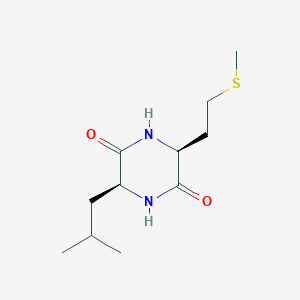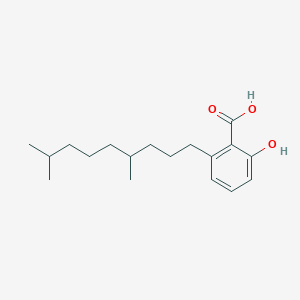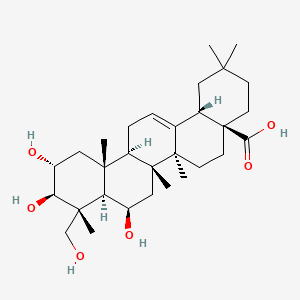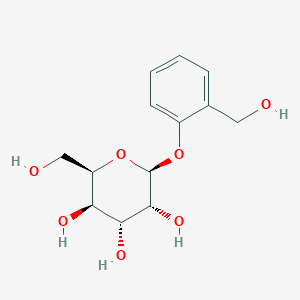
cyclo(L-leucyl-L-methionyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(L-leucyl-L-methionyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by isobutyl and 2-(methylsulfanyl)ethyl groups (the 3S,6S-diastereomer).
Scientific Research Applications
Antivirulence and Antibiofilm Efficacy
Cyclo(L-leucyl-L-prolyl), a cyclic dipeptide, has shown significant antivirulence efficacy against Listeria monocytogenes, a predominant foodborne pathogen. The compound was observed to suppress various virulence traits of the pathogen, including its motility and biofilm formation, a key factor in the pathogen’s ability to cause infection. This was confirmed through microscopic analysis and in vivo assays using Caenorhabditis elegans, suggesting the potential of cyclo(L-leucyl-L-prolyl) in controlling infections associated with Listeria monocytogenes (Gowrishankar et al., 2016).
Biofilm Disruption in MRSA
The same cyclic dipeptide was also found to inhibit biofilm and virulence production in methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted cyclo(L-leucyl-L-prolyl)'s ability to modify surface hydrophobicity and slime synthesis in MRSA, presenting a plausible alternative to conventional antibiotics in controlling biofilm-associated infections (Gowrishankar et al., 2015).
Role in Organogel Formation
Cyclo(leucyl-leucyl) was found to play a key role in the formation of organogels, assembling into different structures depending on the medium used. The study demonstrated the potential practical application of cyclo(leucyl-leucyl) for water purification, offering insights into the mechanism of gelation with cyclo(dipeptide)-based low-molecular-weight gelators (Safiullina et al., 2019).
Inhibiting Triple Negative Breast Cancer Cell Migration
Cyclo(L-Leucyl-L-Prolyl) peptide was studied for its impact on the migration and growth of triple negative breast cancer cell lines. The study concluded that the peptide suppresses growth and migration by attenuating the cell cycle of these cell lines via EGFR and CD151 signaling, providing a new approach in the treatment of triple negative breast cancer (Kgk et al., 2020).
Anti-Aflatoxin Activity
Cyclo(L-Leucyl-L-Prolyl) produced by Achromobacter xylosoxidans demonstrated notable inhibition of aflatoxin production by Aspergillus parasiticus, providing a potential biocontrol agent against aflatoxin-related issues in food safety and agriculture (Yan et al., 2004).
Properties
Molecular Formula |
C11H20N2O2S |
|---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
(3S,6S)-3-(2-methylpropyl)-6-(2-methylsulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C11H20N2O2S/c1-7(2)6-9-11(15)12-8(4-5-16-3)10(14)13-9/h7-9H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1 |
InChI Key |
QXMWYSKIURBMJB-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CCSC |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CCSC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Heptan-3-yl-1,3-dioxolan-4-yl)methyl]-4-methylmorpholin-4-ium](/img/structure/B1253877.png)

![5,8-Dihydroxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253879.png)
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1253880.png)



![(2S,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1253888.png)


![[(1S,2R,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253892.png)
![(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-(2-thienyl)-1,4-thiazepan-6-yl]amino]-4-phenyl-butanoic acid](/img/structure/B1253893.png)
![6-(1-Hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253894.png)
